N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine
Description
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a synthetic organic compound featuring a tetrazole core substituted with a propyl group at the 2-position and an amine-linked 5-chloro-2-methoxybenzyl moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and bioisosteric equivalence to carboxylic acids, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C12H16ClN5O |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-6-18-16-12(15-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h4-5,7H,3,6,8H2,1-2H3,(H,14,16) |
InChI Key |
RKPYDCKZHKIOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-propyl-2H-tetrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine exhibits a range of pharmacological activities attributed to the tetrazole moiety. Key areas of interest include:
- Antimicrobial Activity : Tetrazole derivatives have been reported to show significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains, including resistant bacteria .
- Anti-inflammatory Effects : Some studies indicate that tetrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis or asthma .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various tetrazole derivatives, revealing that this compound exhibited comparable activity to established antibiotics against Gram-positive bacteria .
- Anti-inflammatory Properties : Research indicated that similar compounds displayed significant inhibition of cyclooxygenase enzymes (COX), suggesting potential use in anti-inflammatory therapies .
Drug Development
The unique properties of this compound make it a valuable candidate for drug development. Its ability to interact with various biological targets suggests applications in:
- Antibiotic Development : Given its antimicrobial properties, this compound could be explored as a lead in developing new antibiotics.
- Anti-inflammatory Drugs : Its effects on inflammatory pathways position it as a candidate for anti-inflammatory drug development.
Research Tools
This compound can also serve as a research tool in pharmacological studies to understand mechanisms of action related to tetrazole compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- N-[(2,4-Dichlorophenyl)methyl]-2-propyl-2H-tetrazol-5-amine (): Structure: Differs in the benzyl group, which has two chlorine atoms (2,4-dichloro) instead of 5-chloro-2-methoxy. Molecular Weight: 286.16 g/mol (vs. ~280–285 g/mol for the target compound, estimated based on its formula).
N-(5-Chloro-2-ethoxybenzyl)-N-(1-ethyl-1H-tetrazol-5-yl)amine ():
- Structure : Ethoxy replaces methoxy at the 2-position, and the tetrazole is substituted with ethyl instead of propyl.
- Molecular Weight : 281.74 g/mol.
- Implications : Ethoxy may reduce polarity slightly compared to methoxy, while the smaller ethyl group on the tetrazole could affect steric interactions in binding pockets .
Variations in Tetrazole Substitution
Analogues with Alternative Heterocycles
5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine ():
- 2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide (): Structure: Pyridine and pyrazole rings replace tetrazole, with an amide linkage. Implications: The amide group introduces hydrogen-bonding capacity, while the pyridine/pyrazole system may alter electronic properties and binding affinity .
Data Tables
Table 1: Physicochemical Comparison of Tetrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₅ClN₅O* | ~280–285 | 5-Cl, 2-OCH₃, 2-propyl tetrazole |
| N-[(2,4-Dichlorophenyl)methyl]-2-propyl-2H-tetrazol-5-amine | C₁₁H₁₃Cl₂N₅ | 286.16 | 2,4-diCl, 2-propyl tetrazole |
| N-(5-Chloro-2-ethoxybenzyl)-N-(1-ethyl-1H-tetrazol-5-yl)amine | C₁₂H₁₆ClN₅O | 281.74 | 5-Cl, 2-OCH₂CH₃, 1-ethyl tetrazole |
| 1-Butyl-N-[(5-chloro-2-methoxyphenyl)methyl]-1H-tetrazol-5-amine | C₁₃H₁₈ClN₅O | 295.77 | 5-Cl, 2-OCH₃, 1-butyl tetrazole |
*Estimated based on analogous structures.
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Lipophilicity | Effect on Solubility | Potential Biological Impact |
|---|---|---|---|
| 5-Chloro-2-methoxybenzyl | Moderate lipophilicity | Moderate polarity | Enhanced receptor binding via halogen interactions |
| Dichlorophenylmethyl | High lipophilicity | Low polarity | Improved membrane permeability |
| Ethoxy vs. Methoxy | Slightly higher lipophilicity | Slightly reduced polarity | Altered pharmacokinetics |
| Propyl vs. Butyl tetrazole | Lower hydrophobicity | Higher solubility | Reduced off-target interactions |
Research Findings and Implications
- Synthetic Feasibility: Tetrazole derivatives are often synthesized via [2+3] cycloaddition reactions between nitriles and azides, as noted in . The target compound’s methoxy and chloro groups may require protective-group strategies during synthesis .
- Structural Optimization : The butyl-substituted analogue () demonstrates how alkyl chain length modulates physicochemical properties, guiding lead optimization for the target compound .
Biological Activity
N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a compound that belongs to the tetrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 284.76 g/mol. The unique features of this compound include a tetrazole ring, a chloro-substituted benzyl group, and a propyl side chain, contributing to its potential biological activity .
Biological Activity Overview
Tetrazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
- Antimicrobial Activity : Many tetrazoles demonstrate significant antibacterial and antifungal properties.
- Anticancer Potential : Certain derivatives have shown efficacy against various cancer cell lines.
- Enzyme Inhibition : Compounds in this class can act as inhibitors for various enzymes, impacting metabolic pathways.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Similar tetrazole compounds have demonstrated effectiveness against a range of pathogens. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. The presence of specific substituents can significantly affect the compound's interaction with biological targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-1H-tetrazol-5-amine | 1-Methyl Tetrazole | Simple methyl substitution; widely used in pharmaceuticals |
| Tedizolid | Tedizolid | Known antibiotic; contains a tetrazole ring with significant antibacterial properties |
| 5-Amino-tetrazoles | 5-Amino-tetrazoles | Known for diverse biological activities including anti-cancer effects |
The above table illustrates how structural variations can lead to different biological activities among tetrazole derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of tetrazole derivatives:
- Antimicrobial Studies : A study reported that certain tetrazole compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Enzyme Inhibition : Another research highlighted the identification of a tetrazole-containing inhibitor that showed cellular activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential applications in diabetes management by enhancing insulin signaling .
- Anticancer Activity : A recent investigation into various benzimidazole derivatives indicated that compounds with similar structural features to this compound demonstrated promising anticancer properties against multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
